molecular formula C6H7ClN2O2S B13950310 3-chloro-N-methylpyridine-2-sulfonamide

3-chloro-N-methylpyridine-2-sulfonamide

Cat. No.: B13950310
M. Wt: 206.65 g/mol
InChI Key: PPONEZDXUXPXFQ-UHFFFAOYSA-N
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Description

3-Chloro-N-methylpyridine-2-sulfonamide is a chemical compound offered for research applications. As a sulfonamide derivative featuring a chloro-substituted pyridine ring, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The sulfonamide functional group is a key constituent in many biologically active compounds and is known to exhibit a range of pharmacological activities, including serving as enzyme inhibitors by mimicking the structure of natural substrates . This compound is particularly valuable for constructing more complex molecules. The chlorine atom at the 3-position of the pyridine ring offers a reactive site for further functionalization through metal-catalyzed cross-coupling or nucleophilic substitution reactions, allowing researchers to create diverse compound libraries. The N-methyl sulfonamide group is a common pharmacophore found in various therapeutic agents. In scientific research, this chemical is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its applications span chemistry, biology, and materials science, where it is explored for the development of novel substances with specific properties . Safety Notice: This product is strictly for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. The product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease .

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

3-chloro-N-methylpyridine-2-sulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-5(7)3-2-4-9-6/h2-4,8H,1H3

InChI Key

PPONEZDXUXPXFQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methylpyridine-2-sulfonamide typically involves the sulfonation of the corresponding pyridine derivative. One common method is the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids .

Industrial Production Methods

Industrial production methods for 3-chloro-N-methylpyridine-2-sulfonamide often involve large-scale sulfonation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-N-methylpyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom and pyridine ring can also participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N-(2-Chloro-6-(Dimethoxymethyl)Pyridin-3-yl)Pivalamide (): This pyridine derivative has a chlorine atom at position 2, a dimethoxymethyl group at position 6, and a pivalamide substituent at position 3. The chlorine’s position (2 vs. The bulky pivalamide group introduces steric hindrance, which may reduce solubility compared to the smaller N-methyl-sulfonamide group in the target compound .
  • The fused aromatic system in phthalimide enhances thermal stability, making it suitable for polymer synthesis. In contrast, the pyridine-sulfonamide structure may offer better solubility in polar solvents due to the sulfonamide group .

Functional Group Comparison

  • Sulfonamides vs. Carboxamides: Sulfonamides (e.g., 3-chloro-N-methylpyridine-2-sulfonamide) exhibit stronger acidity (pKa ~10–11) than carboxamides (pKa ~15–17), influencing their binding to biological targets.

Solubility and Physicochemical Properties

  • Methyl Pyridine Derivatives ():
    Simple methyl-pyridines (e.g., pyridine, methyl-) are highly soluble in water due to their small size and polarizable nitrogen. Introducing a sulfonamide group (as in the target compound) reduces solubility in water but enhances solubility in organic solvents like DMF, a common solvent in coupling reactions (e.g., ) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Group Reference
3-Chloro-N-Methylpyridine-2-Sulfonamide Pyridine Cl (C3), SO₂NHCH₃ (C2) Sulfonamide N/A
N-(2-Chloro-6-(Dimethoxymethyl)Pyridin-3-yl)Pivalamide Pyridine Cl (C2), CH(OCH₃)₂ (C6), Pivalamide (C3) Amide
3-Chloro-N-Phenyl-Phthalimide Phthalimide Cl (C3), Phenyl (N-linked) Imide
N-(5-Propyl-1,3,4-Thiadiazol-2-yl)Pyridine-2-Carboxamide Pyridine Propyl-thiadiazole (C2) Carboxamide

Table 2: Inferred Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted Solubility Acidity (pKa)
3-Chloro-N-Methylpyridine-2-Sulfonamide 222.65 Moderate in DMF ~10.5
N-(2-Chloro-6-(Dimethoxymethyl)Pyridin-3-yl)Pivalamide 314.78 Low in water ~15.0
3-Chloro-N-Phenyl-Phthalimide 257.68 Low in water N/A

Key Research Findings

  • Synthetic Utility : Chloro-pyridine sulfonamides are intermediates in coupling reactions (e.g., uses a chloro-furopyridine carboxamide with similar reactivity). The chlorine atom facilitates nucleophilic substitution, while the sulfonamide stabilizes transition states .
  • Biological Relevance : Sulfonamides on heterocycles (e.g., ’s azepan-2-one derivative) often exhibit antimicrobial or enzyme-inhibitory activity. The target compound’s N-methyl group may enhance metabolic stability compared to unsubstituted analogs .

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